molecular formula C20H23N3O2S2 B2856160 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 1326876-46-3

2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2856160
CAS No.: 1326876-46-3
M. Wt: 401.54
InChI Key: SNJJMORDXJRWAC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a butan-2-yl substituent at position 3 of the pyrimidine ring and a 2-ethylphenyl group attached via an acetamide linker. Such modifications are designed to optimize interactions with biological targets, such as kinases or antimicrobial proteins, by balancing lipophilicity and steric effects . The compound’s synthesis typically involves nucleophilic substitution at the pyrimidine C2 position, followed by coupling with a functionalized acetamide .

Properties

IUPAC Name

2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-13(3)23-19(25)18-16(10-11-26-18)22-20(23)27-12-17(24)21-15-9-7-6-8-14(15)5-2/h6-11,13H,4-5,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJJMORDXJRWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C(C)CC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes structural differences and key properties of analogous compounds:

Compound Name / ID Pyrimidine Substituent (Position 3) Acetamide Substituent Molecular Weight (g/mol) Key Properties / Activity Evidence ID
Target Compound Butan-2-yl 2-ethylphenyl ~463.6* Pending biological data
ZINC2383152 3-Ethyl, 5,6-dimethyl 2-ethylphenyl 463.6 Potential kinase modulation
CAS 1040632-67-4 3-Methyl 4-butylphenyl 463.6 Supplier-listed; unverified activity
4j () 3,5-Dimethyl 3-chloro-4-fluorophenyl ~538.0 Antimicrobial (Gram-positive bacteria)
266 () 3-Phenyl 4-fluorophenyl-imidazole 602.7 CK1δ inhibitor (IC₅₀ ~50 nM)
267 () 3-(2-Methoxyphenyl) Fluorophenyl-imidazole 632.7 CK1δ inhibitor (76% yield)

*Calculated based on similar structures.

  • Alkyl vs. Aryl Substituents : The target compound’s butan-2-yl group increases lipophilicity compared to smaller alkyl (e.g., ethyl or methyl) or aromatic substituents (e.g., phenyl in 266). This may enhance membrane permeability but reduce aqueous solubility .
  • Acetamide Modifications : The 2-ethylphenyl group provides moderate steric bulk compared to electron-withdrawing groups (e.g., 3-chloro-4-fluorophenyl in 4j) or heterocycles (e.g., thiazolyl in 4l). This balance may optimize target binding without excessive hydrophobicity .

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